5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylic acid
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Overview
Description
5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylic acid is a heterocyclic compound that features both imidazo[1,2-a]pyrazine and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylic acid typically involves multi-step reactions. One common approach includes the cyclization of appropriate precursors under specific conditions. For example, the preparation might involve the use of solid alumina and room temperature for cross-coupling reactions, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.
Chemical Reactions Analysis
Types of Reactions
5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions might involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, it might inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share the imidazo[1,2-a] scaffold but differ in the fused ring system.
Thiophene-2-carboxylic acid derivatives: Compounds with similar thiophene moieties but different substituents.
Uniqueness
5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylic acid is unique due to its combination of imidazo[1,2-a]pyrazine and thiophene rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H11N3O2S |
---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
5-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H11N3O2S/c15-11(16)8-1-2-10(17-8)14-6-5-13-4-3-12-9(13)7-14/h1-4H,5-7H2,(H,15,16) |
InChI Key |
AIRCLDOUKULFRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=CN=C2CN1C3=CC=C(S3)C(=O)O |
Origin of Product |
United States |
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